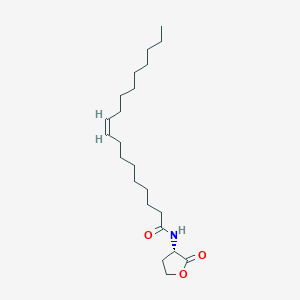

N-cis-octadec-9Z-enoyl-L-Homoserine lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cis-octadec-9-enoyl-L-Homoserine lactone is a long-chain N-acyl homoserine lactone, which is a type of quorum sensing signaling molecule used by bacteria to regulate gene expression in response to cell density. This compound plays a crucial role in bacterial communication, influencing various phenotypes such as biofilm formation and virulence factor production .

准备方法

合成路线和反应条件: N-顺式-十八碳-9-烯酰基-L-高丝氨酸内酯的合成通常涉及脂肪酸与高丝氨酸内酯的偶联。该过程从脂肪酸衍生物的制备开始,然后在特定条件下与高丝氨酸内酯反应,形成所需的产物。 反应条件通常包括使用二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂,以及催化剂以促进偶联反应 .

工业生产方法: N-顺式-十八碳-9-烯酰基-L-高丝氨酸内酯的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括通过色谱和结晶进行纯化步骤,以获得具有所需规格的最终产品 .

化学反应分析

反应类型: N-顺式-十八碳-9-烯酰基-L-高丝氨酸内酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将该化合物转化为其饱和类似物。

常用试剂和条件:

氧化: 通常使用高锰酸钾或三氧化铬等试剂。

还原: 使用钯碳 (Pd/C) 作为催化剂的氢化是一种典型的方法。

科学研究应用

N-顺式-十八碳-9-烯酰基-L-高丝氨酸内酯具有广泛的科学研究应用:

化学: 它被用作研究群体感应机制和合成相关分子的模型化合物。

生物学: 该化合物在研究细菌通讯和生物膜形成中至关重要。

医学: 研究集中在其作为抗菌剂的潜力,通过抑制病原菌的群体感应。

作用机制

N-顺式-十八碳-9-烯酰基-L-高丝氨酸内酯通过群体感应发挥其作用,这是一种调节过程,细菌在其中产生、释放和检测称为自诱导物的少量可扩散信号分子。该化合物与 LuxR 家族的转录调节因子结合,导致协调的基因表达。 该过程影响着各种细菌行为,包括生物膜形成和毒力 .

类似化合物:

- N-丁酰基-L-高丝氨酸内酯

- N-己酰基-L-高丝氨酸内酯

- N-辛酰基-L-高丝氨酸内酯

比较: N-顺式-十八碳-9-烯酰基-L-高丝氨酸内酯由于其长链脂肪酸成分而具有独特性,这通过其对 LuxR 家族转录调节因子的亲和力赋予了特定的信号特异性。 这将其与短链 N-酰基高丝氨酸内酯区分开来,后者可能具有不同的生物活性及信号特性 .

相似化合物的比较

- N-butyryl-L-homoserine lactone

- N-hexanoyl-L-homoserine lactone

- N-octanoyl-L-homoserine lactone

Comparison: N-cis-octadec-9-enoyl-L-Homoserine lactone is unique due to its long-chain fatty acid component, which confers specific signal specificity through its affinity for LuxR family transcriptional regulators. This distinguishes it from shorter-chain N-acyl homoserine lactones, which may have different biological activities and signaling properties .

生物活性

N-cis-octadec-9Z-enoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) that plays a significant role in bacterial quorum sensing and has been studied for its biological activities, including antimicrobial properties and potential therapeutic applications. This compound is particularly noted for its inhibitory effects on various bacterial pathogens and its implications in modulating host immune responses.

Quorum Sensing Inhibition

Antimicrobial Properties

The antimicrobial activity of C18-HSL has been documented against various harmful algal bloom (HAB) species, suggesting its potential use in controlling harmful microbial populations in aquatic environments . Additionally, research indicates that C18-HSL can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents .

Impact on Host Immune Response

C18-HSL has been shown to influence host immune responses. For instance, it may modulate cytokine production and affect cell signaling pathways involved in inflammation. The presence of AHLs like C18-HSL can alter the expression of tight junction proteins in intestinal epithelial cells, potentially compromising the gut barrier function and leading to increased susceptibility to infections .

Case Studies and Experimental Data

- Inhibition of Pathogen Virulence :

- Effects on Immune Cells :

- Gut Microbiota Interaction :

Data Tables

属性

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEKBLYUYSJMKS-QJRAZLAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying N-cis-octadec-9Z-enoyl-L-Homoserine lactone in the context of Aeromonas hydrophila?

A: Aeromonas hydrophila is a bacterium that can cause disease in humans and animals. It relies on a communication system called quorum sensing (QS) to regulate virulence factors. [] this compound is a known quorum sensing inhibitor (QSI). The research uses computational methods to investigate its potential to disrupt QS in A. hydrophila by targeting the AhyI protein, a key enzyme in the QS pathway. [] This research is significant because disrupting QS could offer new strategies for controlling A. hydrophila infections without relying solely on traditional antibiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。